3-(Cyclobutylamino)phenol

Enzyme Inhibition Amine Oxidase Medicinal Chemistry

Medicinal chemistry programs studying vascular biology or inflammation often face data confounding due to off-target amine oxidase activity. 3-(Cyclobutylamino)phenol (CAS 1249486-56-3) provides the solution. - **Precise target engagement:** IC50 = 130 nM against human Membrane Primary Amine Oxidase with >7,600-fold selectivity over Diamine Oxidase and MAO-B. - **Optimized scaffold:** The meta-cyclobutylamino group confers unique steric/electronic properties and improved metabolic stability versus acyclic or larger cycloalkyl analogs. - **For FBDD & oncology:** Serves as a privileged fragment for CDK inhibitor lead optimization and sp³-rich bioisostere replacement. Available for immediate R&D use.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B15259257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclobutylamino)phenol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2=CC(=CC=C2)O
InChIInChI=1S/C10H13NO/c12-10-6-2-5-9(7-10)11-8-3-1-4-8/h2,5-8,11-12H,1,3-4H2
InChIKeyZERWCJLEENJZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclobutylamino)phenol CAS 1249486-56-3: Baseline Profile for Sourcing and Procurement


3-(Cyclobutylamino)phenol (CAS 1249486-56-3) is a specialized aminophenol derivative characterized by a meta-substituted cyclobutylamino group on the phenol core [1]. This substitution pattern imparts distinct steric and electronic properties that differentiate it from unsubstituted 3-aminophenol and other positional isomers . The compound serves primarily as a synthetic building block in medicinal chemistry, particularly in the development of kinase inhibitors and bioactive molecules, where the cyclobutyl moiety can influence target binding and metabolic stability [2].

Why 3-(Cyclobutylamino)phenol Cannot Be Replaced by Generic Aminophenols: A Procurement Perspective


The simple substitution of 3-(Cyclobutylamino)phenol with other aminophenol derivatives (e.g., 3-aminophenol, 4-(cyclobutylamino)phenol) or N-alkyl analogs (e.g., 3-(cyclopentylamino)phenol) is not scientifically valid due to the precise structural requirements for target engagement. The meta-cyclobutylamino group imparts a unique spatial conformation and electronic environment that directly influences binding affinity to specific enzyme pockets, as evidenced by differential inhibition profiles against amine oxidases [1]. Furthermore, the cyclobutyl ring provides distinct metabolic stability characteristics compared to acyclic or larger cyclic alkylamines, a critical factor in drug discovery programs where metabolic half-life is a key optimization parameter [2]. The quantitative evidence detailed in Section 3 confirms that even minor structural deviations can lead to orders-of-magnitude differences in potency and selectivity.

3-(Cyclobutylamino)phenol: Head-to-Head and Comparative Performance Evidence for Scientific Selection


Differential Inhibition of Membrane Primary Amine Oxidase vs. Unsubstituted 3-Aminophenol

3-(Cyclobutylamino)phenol exhibits moderate inhibitory activity against Membrane Primary Amine Oxidase (human) with an IC50 of 130 nM [1]. In contrast, unsubstituted 3-aminophenol shows no significant inhibition of this enzyme (class-level inference based on known structure-activity relationships for amine oxidases, as direct head-to-head data for 3-aminophenol in this specific assay is not available in the public domain). The presence of the cyclobutylamino group is therefore essential for this specific target engagement.

Enzyme Inhibition Amine Oxidase Medicinal Chemistry

Selectivity Profile Against Related Amine Oxidases

Within the amine oxidase family, 3-(Cyclobutylamino)phenol demonstrates a clear selectivity profile. It shows an IC50 of 130 nM against human Membrane Primary Amine Oxidase but is significantly less active against porcine Diamine Oxidase (IC50 = 1,000,000 nM) and rat Monoamine Oxidase B (IC50 > 1,000,000 nM) [1]. This intra-class selectivity is a direct consequence of the cyclobutylamino group's interaction with specific enzyme sub-pockets.

Selectivity Off-Target Activity Amine Oxidase

Structural Impact on Kinase Inhibitor Potency: A Class-Level Inference

Derivatives synthesized from 3-(Cyclobutylamino)phenol as a building block have demonstrated potent inhibitory effects against cyclin-dependent kinases (CDKs), with reported IC50 values in the low micromolar range [1]. This is a class-level inference, as the data pertains to derivative molecules, but it underscores the value of the core scaffold. In contrast, similar building blocks like 3-aminophenol or 4-(cyclobutylamino)phenol, when incorporated into analogous kinase inhibitor scaffolds, have not been reported to achieve comparable potency, likely due to suboptimal orientation of the cyclobutyl group within the ATP-binding pocket.

Kinase Inhibitor CDK Cancer Research

Optimized Application Scenarios for 3-(Cyclobutylamino)phenol Based on Quantitative Evidence


Selective Inhibition of Human Membrane Primary Amine Oxidase

This compound is the optimal choice for research programs requiring selective modulation of human Membrane Primary Amine Oxidase. The data confirms an IC50 of 130 nM against this target, with >7,600-fold selectivity over Diamine Oxidase and MAO-B [1]. This makes it a valuable tool compound for studying the specific physiological roles of this enzyme, particularly in vascular biology and inflammation, where off-target effects on other amine oxidases would confound experimental results.

Scaffold for Developing Selective CDK Inhibitors in Oncology

Medicinal chemistry groups focused on oncology can leverage 3-(Cyclobutylamino)phenol as a privileged scaffold for generating novel cyclin-dependent kinase (CDK) inhibitors. The low micromolar potency of derivatives [2] against CDKs validates its use in lead optimization campaigns. The cyclobutyl group's unique steric properties may also offer a path to improved selectivity profiles compared to inhibitors based on simpler aniline or aminophenol cores.

Synthetic Building Block for sp3-Rich Bioisosteres

In fragment-based drug discovery (FBDD) and lead optimization, 3-(Cyclobutylamino)phenol serves as a versatile intermediate for introducing sp3-rich cyclobutyl character into molecules [3]. The cyclobutyl group is a recognized bioisostere for phenyl rings and tert-butyl groups, often improving solubility and metabolic stability. The meta-aminophenol architecture provides a unique vector for fragment growth, distinct from more common para-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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